3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that combines a chromenone core with a morpholine carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, while the morpholine carboxylate group is attached through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
Scientific Research Applications
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies of enzyme interactions and cellular processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can bind to active sites, inhibiting or modulating enzyme activity. The morpholine carboxylate group enhances solubility and bioavailability, facilitating its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate: Similar structure but with a trifluoromethyl group, offering different reactivity and applications.
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate: Lacks the methyl group, resulting in different chemical properties and uses.
Uniqueness
The presence of both the methoxyphenoxy and morpholine carboxylate groups in 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate provides a unique combination of reactivity and solubility, making it particularly valuable in drug discovery and material science .
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(24)18-7-6-17(13-19(18)28-14)30-22(25)23-8-10-27-11-9-23/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFLKXCEGBTJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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